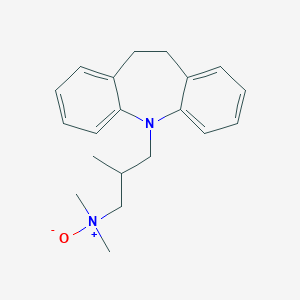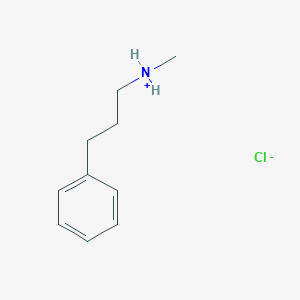
N-oxyde de trimipramine
Vue d'ensemble
Description
Le N-oxyde de trimipramine est un métabolite actif de l'antidépresseur tricyclique trimipramine. Il est connu pour sa capacité à inhiber les transporteurs de monoamines humains pour la noradrénaline, la sérotonine, la dopamine et les transporteurs de cations organiques . Ce composé est utilisé dans la recherche sur la dépression et l'anxiété en raison de ses propriétés pharmacologiques .
Applications De Recherche Scientifique
Trimipramine N-oxide has several scientific research applications:
Chemistry: It is used to study the inhibition of monoamine transporters and organic cation transporters.
Biology: Research involving its effects on neurotransmitter systems and its role in depression and anxiety.
Medicine: Investigations into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mécanisme D'action
Target of Action
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine . It primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT), and the human organic cation transporters (hOCT1 and hOCT2) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
Trimipramine N-oxide acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT) by nerve cells . It preferentially inhibits hSERT . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .
Biochemical Pathways
The inhibition of monoamine transporters by Trimipramine N-oxide affects the monoaminergic system, particularly the serotonergic and noradrenergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is associated with various psychiatric disorders, including depression .
Pharmacokinetics
It is known that tricyclic antidepressants, like trimipramine, tend to accumulate in the brain . This suggests that Trimipramine N-oxide may also have similar pharmacokinetic properties.
Result of Action
The inhibition of monoamine transporters by Trimipramine N-oxide leads to an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression .
Action Environment
The action, efficacy, and stability of Trimipramine N-oxide can be influenced by various environmental factors. For instance, the expression levels of the targeted transporters in the brain can affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of Trimipramine N-oxide.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trimipramine N-oxide interacts with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . Trimipramine N-oxide preferentially inhibits hSERT .
Cellular Effects
Trimipramine N-oxide, as a metabolite of trimipramine, may contribute to the antidepressant action of trimipramine . It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), and at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .
Molecular Mechanism
It is known that it preferentially inhibits hSERT . This inhibition could eventually contribute to trimipramine’s antidepressant effect .
Transport and Distribution
Trimipramine N-oxide is likely transported and distributed within cells and tissues via the human monoamine transporters and organic cation transporters with which it interacts
Méthodes De Préparation
Le N-oxyde de trimipramine est formé par N-oxydation de la trimipramine par les isoformes du cytochrome P450 telles que CYP2D6, CYP2C9, CYP2C19, CYP1A2 et CYP3A4 . La voie de synthèse implique l'oxydation de la trimipramine en utilisant des agents oxydants spécifiques dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le N-oxyde de trimipramine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé lui-même est formé par une réaction d'oxydation.
Réduction : Il peut être réduit en trimipramine dans des conditions spécifiques.
Substitution : Diverses réactions de substitution peuvent se produire, en fonction des réactifs et des conditions utilisés.
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions sont généralement le composé parent trimipramine et ses divers dérivés .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier l'inhibition des transporteurs de monoamines et des transporteurs de cations organiques.
Biologie : Recherche impliquant ses effets sur les systèmes de neurotransmetteurs et son rôle dans la dépression et l'anxiété.
Médecine : Enquêtes sur ses effets thérapeutiques potentiels et ses mécanismes d'action.
Industrie : Utilisé dans le développement de nouveaux médicaments antidépresseurs et de composés connexes.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition des transporteurs de monoamines, y compris ceux de la noradrénaline, de la sérotonine et de la dopamine. Cette inhibition entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, contribuant à ses effets antidépresseurs. Le composé interagit également avec les transporteurs de cations organiques, influençant davantage la dynamique des neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le N-oxyde de trimipramine est similaire à d'autres antidépresseurs tricycliques tels que l'amitriptyline et l'imipramine. il a un profil pharmacologique unique en raison de son inhibition sélective des transporteurs de sérotonine par rapport aux autres transporteurs de monoamines. Cette sélectivité le distingue des autres antidépresseurs tricycliques, qui inhibent généralement plusieurs transporteurs avec une puissance similaire .
Composés similaires
- Amitriptyline
- Imipramine
- Desméthyl-trimipramine
- 2-Hydroxy-trimipramine
Ces composés présentent des similitudes structurelles mais diffèrent dans leurs actions pharmacologiques spécifiques et leurs applications thérapeutiques.
Propriétés
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAPJVNIQNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891486 | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14171-70-1 | |
| Record name | Trimipramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMIPRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of transforming Trimipramine into Trimipramine N-oxide on its potency towards monoamine and organic cation transporters?
A: The provided abstract by [] mentions the inhibitory potency of Trimipramine and its metabolites on monoamine and organic cation transporters but doesn't directly compare the potency of Trimipramine to that of Trimipramine N-oxide. Generally, N-oxidation of drugs can alter their pharmacological properties, including their potency and selectivity towards target proteins. Further research and specific data from the study mentioned in abstract [] are needed to determine how N-oxidation affects Trimipramine's interaction with these transporters.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)


